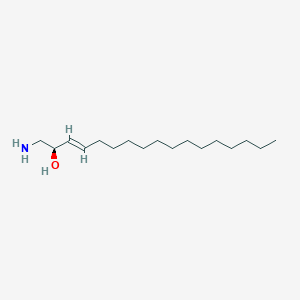

(R,E)-1-Aminoheptadec-3-en-2-ol

Description

(R,E)-1-Aminoheptadec-3-en-2-ol is a chiral amino alcohol characterized by a 17-carbon aliphatic chain with a trans (E)-configured double bond at position 3 and an amino group at position 1. Its stereochemical configuration (R at C1) and extended hydrophobic chain make it structurally unique among amino alcohols. Its synthesis typically involves stereoselective methods, such as asymmetric allylic amination or enzymatic resolution, to ensure high enantiomeric purity .

Properties

Molecular Formula |

C17H35NO |

|---|---|

Molecular Weight |

269.5 g/mol |

IUPAC Name |

(E,2R)-1-aminoheptadec-3-en-2-ol |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h14-15,17,19H,2-13,16,18H2,1H3/b15-14+/t17-/m1/s1 |

InChI Key |

NTZGVZKEAIALQE-IAOULYHDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](CN)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(CN)O |

Origin of Product |

United States |

Preparation Methods

1-Desoxymethylsphingosine is synthesized through a biochemical pathway involving the enzyme serine palmitoyltransferase (SPT). The synthesis begins with glycine, which undergoes a series of enzymatic reactions to form the final product . The industrial production methods for this compound typically involve the use of advanced biochemical techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-Desoxymethylsphingosine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Desoxymethylsphingosine has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other complex sphingolipids.

Biology: It is used in studies related to cell membrane structure and function.

Industry: It is used in the preparation of bioactive lipid complexes for various industrial applications.

Mechanism of Action

The mechanism of action of 1-desoxymethylsphingosine involves its interaction with specific molecular targets and pathways. It is synthesized from glycine in the presence of serine palmitoyltransferase, and it lacks the hydroxyl group essential for glycosphingolipid generation . This results in the accumulation of intermediate products, which can affect various cellular processes. The compound is less neurotoxic compared to 1-desoxysphingosine, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl (1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate This bicyclic amino ester features a rigid bicyclo[2.2.2]octene scaffold and an ester group, contrasting sharply with the linear aliphatic chain of (R,E)-1-aminoheptadec-3-en-2-ol. While both compounds are chiral amino alcohols, the bicyclic structure enhances thermal stability (melting point: 189–194°C for its salts) compared to the lower melting point expected for the aliphatic target compound .

(b) 2-Amino-1-phenylethanol A simpler aromatic amino alcohol, this compound lacks the long hydrocarbon chain and double bond. Its hydrophobicity is significantly lower, limiting its utility in lipid-based applications where (R,E)-1-aminoheptadec-3-en-2-ol excels.

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.